molecular formula C28H42N2O6S2 B11517725 N,N'-bis(3-butoxyphenyl)-2,2-bis(propylsulfonyl)ethene-1,1-diamine

N,N'-bis(3-butoxyphenyl)-2,2-bis(propylsulfonyl)ethene-1,1-diamine

Cat. No.: B11517725
M. Wt: 566.8 g/mol
InChI Key: CJGYMDGYKDUPAQ-UHFFFAOYSA-N
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Description

3-BUTOXY-N-{1-[(3-BUTOXYPHENYL)AMINO]-2,2-BIS(PROPANE-1-SULFONYL)ETHENYL}ANILINE: is an organic compound with a complex structure that includes multiple functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-BUTOXY-N-{1-[(3-BUTOXYPHENYL)AMINO]-2,2-BIS(PROPANE-1-SULFONYL)ETHENYL}ANILINE typically involves multiple steps, including the formation of intermediate compounds. The process may involve reactions such as amination, sulfonation, and etherification. Specific reaction conditions, such as temperature, pressure, and the use of catalysts, are crucial for the successful synthesis of this compound .

Industrial Production Methods: Industrial production methods for this compound would likely involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions to ensure high yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow synthesis and the use of automated reactors may be employed to achieve efficient production .

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: This compound can undergo oxidation reactions, which may involve the use of oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Halogens, nucleophiles.

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce amines or alcohols .

Scientific Research Applications

Chemistry: In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various modifications, making it valuable in organic synthesis .

Biology: In biological research, the compound may be used to study the effects of specific functional groups on biological activity. It can serve as a model compound for understanding the interactions between similar molecules and biological targets .

Medicine: In medicine, the compound’s potential therapeutic properties can be explored. It may be investigated for its ability to interact with specific enzymes or receptors, leading to the development of new drugs .

Industry: In industry, the compound can be used in the production of specialty chemicals, such as surfactants, dyes, and polymers. Its unique properties make it suitable for various industrial applications .

Mechanism of Action

The mechanism of action of 3-BUTOXY-N-{1-[(3-BUTOXYPHENYL)AMINO]-2,2-BIS(PROPANE-1-SULFONYL)ETHENYL}ANILINE involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s structure allows it to bind to these targets, potentially inhibiting or activating their function. The pathways involved in its mechanism of action can vary depending on the specific application and target .

Comparison with Similar Compounds

Uniqueness: 3-BUTOXY-N-{1-[(3-BUTOXYPHENYL)AMINO]-2,2-BIS(PROPANE-1-SULFONYL)ETHENYL}ANILINE is unique due to its complex structure, which includes multiple functional groups. This complexity allows for a wide range of chemical reactions and applications, making it a valuable compound in various fields .

Properties

Molecular Formula

C28H42N2O6S2

Molecular Weight

566.8 g/mol

IUPAC Name

1-N,1-N'-bis(3-butoxyphenyl)-2,2-bis(propylsulfonyl)ethene-1,1-diamine

InChI

InChI=1S/C28H42N2O6S2/c1-5-9-17-35-25-15-11-13-23(21-25)29-27(28(37(31,32)19-7-3)38(33,34)20-8-4)30-24-14-12-16-26(22-24)36-18-10-6-2/h11-16,21-22,29-30H,5-10,17-20H2,1-4H3

InChI Key

CJGYMDGYKDUPAQ-UHFFFAOYSA-N

Canonical SMILES

CCCCOC1=CC=CC(=C1)NC(=C(S(=O)(=O)CCC)S(=O)(=O)CCC)NC2=CC(=CC=C2)OCCCC

Origin of Product

United States

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